![molecular formula C9H13N3O2S2 B2955813 4-{[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}morpholine CAS No. 328004-27-9](/img/structure/B2955813.png)
4-{[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}morpholine
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Description
“4-{[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}morpholine” is a chemical compound that contains a 1,3,4-thiadiazole unit . This unit is a five-membered heterocyclic compound with three heteroatoms . Compounds with this unit have shown various biological activities such as anticancer, antimicrobial, antiepileptic, and many others .
Synthesis Analysis
The synthesis of similar compounds often involves a two-step protocol. For instance, the synthesis of a related compound, “4-methyl-7-((2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl)thio)-coumarin”, involves the initial synthesis of the reagent “2-((2-chloroethyl)thio)-5-methyl-1,3,4-thiadiazole” followed by alkylation of "7-mercapto-4-methylcoumarin" .Scientific Research Applications
Anticancer Activity
Compounds with a 1,3,4-thiadiazole structure have been studied for their potential anticancer properties. They have been tested in vitro against various cancer cell lines such as MCF-7 and RPE-1 using assays like MTT to determine their cytotoxic activities .
Cytotoxic Effects
These compounds have also been evaluated for their cytotoxic effects on different leukemia cell lines (K562 CML, Jurkat, MT-2) and the HeLa human cervical carcinoma cell line after incubation periods .
Anti-Microbial Agents
Some derivatives show considerable antibacterial activity against specific strains like B. subtilis and P. aeruginosa, although they may not exhibit antifungal activity .
Antimicrobial Evaluation
New series of 1,3,4-thiadiazole derivatives have been synthesized and evaluated as antimicrobial agents, indicating a broad potential in combating microbial infections .
Anticancer Therapeutics
The thiadiazole ring is a versatile scaffold widely studied in medicinal chemistry for developing novel anticancer therapeutics due to its significant potential in cancer treatment .
Antifungal Interactions
There is research into the synergistic antifungal interactions of amphotericin B with synthetic 1,3,4-thiadiazole derivatives, which could lead to new treatments for fungal infections .
properties
IUPAC Name |
2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1-morpholin-4-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2S2/c1-7-10-11-9(16-7)15-6-8(13)12-2-4-14-5-3-12/h2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCMWFDWDRJFPBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCC(=O)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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